![molecular formula C8H9NO4 B1295792 [(5-甲基呋喃-2-羰基)-氨基]-乙酸 CAS No. 97207-45-9](/img/structure/B1295792.png)

[(5-甲基呋喃-2-羰基)-氨基]-乙酸

描述

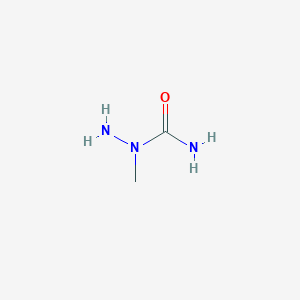

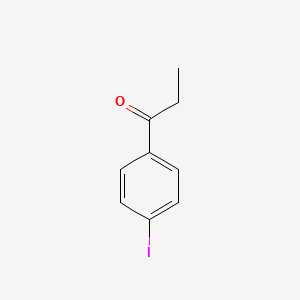

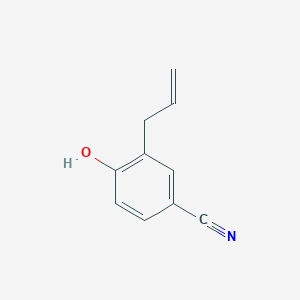

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a compound that can be categorized within the family of unnatural amino acids. It is characterized by the presence of a furan ring, which is a heterocyclic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The methyl group attached to the furan ring indicates a substitution at one of the carbon atoms, which can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of related unnatural amino acids has been demonstrated under biomimetic conditions, where amino acids such as glycine and others react with α,β-acetylenic γ-hydroxyacid nitriles to yield a novel family of amino acids with a furanyl substituent at the amino group . These reactions occur smoothly at room temperature with a basic pH of around 8.6-9.9, resulting in high yields ranging from 61-98%. Although the specific synthesis of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is not detailed, the methodologies applied to similar compounds suggest that a similar approach could be utilized for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through single-crystal X-ray analysis, revealing that these synthesized amino acids exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . This structural feature is significant as it can affect the molecule's reactivity and interaction with other chemical entities. The presence of the methyl group in [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid would likely contribute to the steric and electronic properties of the molecule, potentially influencing its behavior in chemical reactions.

Chemical Reactions Analysis

The formation of furan and methylfuran compounds has been studied in the context of Maillard-type reactions, which are typically involved in the browning of foods during cooking . These reactions can occur between sugars and amino acids, leading to the formation of furan derivatives under certain conditions, such as roasting. The presence of amino acids can promote the formation of furan by the recombination of reactive fragments derived from both sugars and amino acids. While the specific chemical reactions of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid are not detailed, the general pathways of furan formation could provide insights into potential reactions involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the presence of functional groups and substituents. For instance, the aerobic oxidation of 5-(hydroxymethyl)furfural (HMF) derivatives has been explored for the production of furan 2,5-dicarboxylic acid, an important chemical for biorenewables . The stability of these compounds under thermal conditions and their reactivity in the presence of catalysts such as CeO2-supported Au are of particular interest. Although the exact properties of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid are not provided, the studies on HMF derivatives suggest that the stability and reactivity of furan-containing compounds can be significantly altered by their molecular structure.

科学研究应用

生物可再生化学合成

该化合物是 5-甲基-2-呋喃甲酸 (MFA) 的衍生物,已被确定为具有广泛应用的重要的取代呋喃甲酸 。从生物质资源中可持续合成 MFA 及其衍生物,包括 [(5-甲基呋喃-2-羰基)-氨基]-乙酸,是一个重要的研究领域。 该过程涉及在温和条件下选择性裂解呋喃环中的 α-C–OH 键,这对绿色化学实践的发展至关重要 。

药物研究

呋喃衍生物已知具有广泛的生物活性。 对对称二取代硫脲的抗菌和抗脲酶性能的研究表明,它可以从呋喃衍生物中合成,具有潜在的药理学应用 。这表明 [(5-甲基呋喃-2-羰基)-氨基]-乙酸可以作为合成具有治疗应用的化合物的先驱。

未来方向

The future directions for research on “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” could include developing a promising strategy for its synthesis from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) , elucidating its mechanism of action, and investigating its physical and chemical properties in more detail. Additionally, its potential as a monomer for the production of biobased aromatic or semi-aromatic polyamides could be explored further .

作用机制

Target of Action

The primary targets of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring .

Mode of Action

Furan derivatives are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .

Biochemical Pathways

Furan derivatives can affect various biochemical pathways depending on their specific structures and targets

Result of Action

Furan derivatives can have various effects at the molecular and cellular levels, such as inducing or inhibiting the activity of enzymes, modulating signal transduction pathways, or affecting gene expression

Action Environment

The action, efficacy, and stability of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or substances, and the specific conditions of the biological system in which the compound is acting

属性

IUPAC Name |

2-[(5-methylfuran-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRBJZLVOGEZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242774 | |

| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

97207-45-9 | |

| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)